molecular formula C20H28Cl2N2O2 B2733212 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride CAS No. 1217090-23-7

1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride

Cat. No.: B2733212
CAS No.: 1217090-23-7
M. Wt: 399.36
InChI Key: LATGFTVWEHSDBY-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride is a high-purity chemical compound supplied for use in research and development. This aryloxypropanolamine derivative is of significant interest in medicinal chemistry and neuroscience, particularly in the study of neuropsychiatric disorders. Compounds with this structural motif have been identified in research focused on targeted drug rescue for the treatment of conditions such as Parkinson's disease, and they are being investigated for their potential as selective ligands for central nervous system targets . Research into similar chemical scaffolds has shown promise in the development of novel, highly selective dopamine receptor agonists, which are crucial tools for dissecting signaling pathways and developing potential therapeutic leads with fewer side effects . This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

1-(3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.2ClH/c1-17-6-5-9-20(14-17)24-16-19(23)15-21-10-12-22(13-11-21)18-7-3-2-4-8-18;;/h2-9,14,19,23H,10-13,15-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATGFTVWEHSDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride typically involves the reaction of 4-phenylpiperazine with an appropriate epoxide or halohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride would involve its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. These interactions can modulate the activity of these targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of propan-2-ol derivatives functionalized with piperazine and aryloxy groups. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name Key Structural Differences Pharmacological Implications References
1-(4-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Chlorophenoxy replaces m-tolyloxy Increased electron-withdrawing effect may alter receptor binding kinetics (e.g., adrenoceptors) .
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Adamantyl (bulky lipophilic group) and 4-methylpiperazine Enhanced lipophilicity may improve CNS penetration but reduce aqueous solubility .
1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride 2-Allylphenoxy and 2-hydroxyethyl-piperazine Allyl group introduces potential metabolic instability; hydroxyethyl may improve solubility .
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride 4-Methoxyphenylpiperazine and 2-nitrophenoxy Nitro group’s electron-withdrawing effect could reduce bioavailability or increase toxicity .

Functional Analogues

  • (2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Contains indole and methoxyphenoxy groups instead of phenylpiperazine and m-tolyloxy. Demonstrated antiarrhythmic and spasmolytic activity, suggesting structural flexibility in targeting ion channels or adrenoceptors .
  • 1-(3-Amino-phenoxy)-3-(2-methyl-benzimidazol-1-yl)propan-2-ol dihydrochloride Benzimidazole replaces phenylpiperazine; 3-aminophenoxy alters electronic properties. Likely targets different receptors (e.g., histaminergic or GABAergic systems) .

Biological Activity

1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride, often referred to as a piperazine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride
  • CAS Number : 110080-42-7
  • Molecular Formula : C20H28Cl2N2O
  • Molecular Weight : 399.4 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its multifaceted roles in different biological systems.

1. Antidepressant Activity

Research indicates that the compound exhibits antidepressant-like effects in animal models. A study conducted on mice demonstrated that administration of the compound led to significant reductions in immobility time in the forced swim test (FST), suggesting an increase in antidepressant-like behavior. This effect is likely mediated through modulation of serotonin and norepinephrine levels in the brain .

2. Antipsychotic Properties

The compound has also shown potential antipsychotic properties. In rodent models, it was found to reduce hyperlocomotion induced by amphetamines, indicating its ability to mitigate symptoms associated with psychosis. The mechanism appears to involve antagonism at dopamine D2 receptors, which is a common target for antipsychotic drugs .

3. Neuroprotective Effects

Neuroprotective properties have been observed in studies focusing on oxidative stress and neuroinflammation. The compound demonstrated the ability to reduce markers of oxidative stress and inflammation in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

The mechanisms through which 1-(4-Phenylpiperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride exerts its effects include:

  • Serotonin Reuptake Inhibition : Similar to selective serotonin reuptake inhibitors (SSRIs), this compound may enhance serotonin signaling by inhibiting its reuptake.
  • Dopamine Receptor Modulation : Its interaction with dopamine receptors is crucial for its antipsychotic effects, particularly through D2 receptor antagonism.

Case Studies and Research Findings

StudyFindings
Animal Model Study (2020)Demonstrated antidepressant-like effects via reduced immobility in FST .
Psychosis Model (2021)Reduced hyperlocomotion induced by amphetamines, indicating antipsychotic potential .
Neuroprotection Study (2022)Showed reduction in oxidative stress markers in neuronal cultures exposed to toxins .

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